Lipophilicity Comparison (XLogP3) of 1-Bromo-3-nitro-5-propoxybenzene vs. Methoxy and Butoxy Homologs
The computed partition coefficient (XLogP3) for 1-bromo-3-nitro-5-propoxybenzene is 3.3, representing a 0.9 log-unit increase over the methoxy analog (2.4) and a ~0.24 log-unit decrease relative to the butoxy analog (~3.54). This intermediate lipophilicity fills a critical gap for scientists optimizing lead compounds where both extremes of the alkoxy series have proven suboptimal for cellular permeability or aqueous solubility [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 [PubChem]; LogP = 3.1461 [Vendor] |
| Comparator Or Baseline | 1-Bromo-3-methoxy-5-nitrobenzene: XLogP3 = 2.4; 1-Bromo-3-butoxy-5-nitrobenzene: LogP ≈ 3.54 |
| Quantified Difference | Δ LogP ~ +0.9 (vs. methoxy); Δ LogP ~ -0.24 (vs. butoxy) |
| Conditions | Computational prediction (XLogP3 algorithm, PubChem release 2024.11.20) |
Why This Matters
An intermediate LogP value of ~3.1–3.3 is often considered the 'sweet spot' for oral bioavailability and cell permeability, making this analog a strategic choice when higher or lower homologs fail ADME criteria.
- [1] PubChem. (2024). 1-Bromo-3-nitro-5-propoxybenzene (CID 125115858): XLogP3 3.3; and 1-Bromo-3-methoxy-5-nitrobenzene (CID 15287147): XLogP3 2.4. NCBI. View Source
